

An In-depth Technical Guide to the Solubility of Benzyldodecyldimethylammonium Chloride Dihydrate

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Compound of Interest

Compound Name: *Benzyldodecyldimethylammonium Chloride Dihydrate*

Cat. No.: *B1529001*

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This technical guide provides a comprehensive overview of the solubility of **benzyldodecyldimethylammonium chloride dihydrate** (BDMDC dihydrate) in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Benzyldodecyldimethylammonium chloride dihydrate is a quaternary ammonium compound widely utilized as a surfactant, antimicrobial agent, and excipient in pharmaceutical formulations.^[1] Its solubility is a critical parameter influencing its efficacy, bioavailability, and formulation design.

Core Data Presentation: Solubility Profile

The solubility of **benzyldodecyldimethylammonium chloride dihydrate** has been reported in several common solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Solvent System	Solubility (at Room Temperature)	Remarks
Aqueous Solvents		
Water (H ₂ O)	≥ 100 mg/mL (≥ 265.94 mM)	Saturation point not fully determined.
Soluble	[2]	
Organic Solvents		
Dimethyl Sulfoxide (DMSO)	100 mg/mL (265.94 mM)	Requires sonication to dissolve.
Ethanol	Readily soluble	[2]
Acetone	Readily soluble	[2]
Mixed Solvent Systems for In Vivo Studies		
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 2.5 mg/mL (≥ 6.65 mM)	Clear solution. Solvents are added sequentially.
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (≥ 6.65 mM)	Clear solution. Solvents are added sequentially.
10% DMSO >> 90% corn oil	≥ 2.5 mg/mL (≥ 6.65 mM)	Clear solution. Solvents are added sequentially.

Experimental Protocols

Accurate determination of solubility is crucial for the characterization of a compound. The following are detailed methodologies for assessing the thermodynamic and kinetic solubility of **benzylidodecyldimethylammonium chloride dihydrate**.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent system and is considered the gold standard.

Materials:

- **Benzyldodecyldimethylammonium chloride dihydrate** (crystalline powder)
- Solvent of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
- Glass vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.
- Syringe filters (e.g., 0.22 μm)

Procedure:

- Add an excess amount of **benzyldodecyldimethylammonium chloride dihydrate** to a glass vial. The excess solid should be visually apparent.
- Add a known volume of the desired solvent to the vial.
- Seal the vial tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.
- After equilibration, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

- Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method or another suitable analytical technique.
- The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is often used in early drug discovery to screen a large number of compounds.

Materials:

- **Benzyl dodecyl dimethyl ammonium chloride dihydrate**
- Dimethyl sulfoxide (DMSO)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH)
- Microtiter plates (e.g., 96-well)
- Automated liquid handler (optional)
- Plate reader capable of nephelometry (light scattering) or UV-Vis spectrophotometry

Procedure:

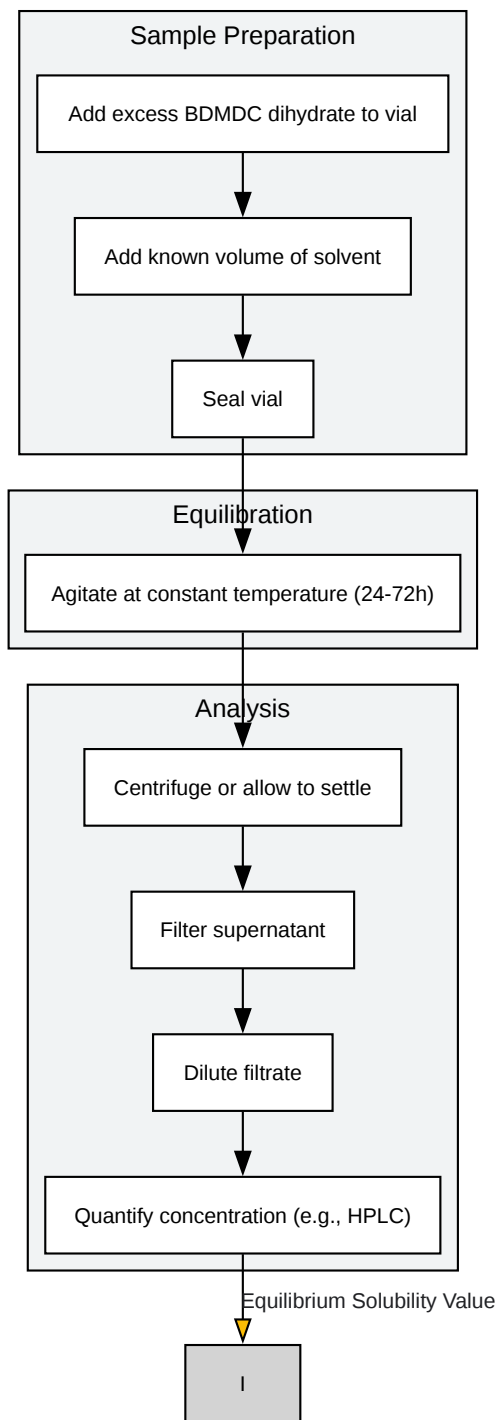
- Prepare a high-concentration stock solution of **benzyl dodecyl dimethyl ammonium chloride dihydrate** in DMSO (e.g., 10-20 mM).
- In a microtiter plate, add a small volume of the DMSO stock solution to a series of wells.

- Rapidly add the aqueous buffer to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically $\leq 1-2\%$) to minimize its effect on solubility.
- Mix the contents of the wells thoroughly.
- Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
- Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.
- Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the compound remaining in the supernatant can be determined by UV-Vis spectrophotometry.
- The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

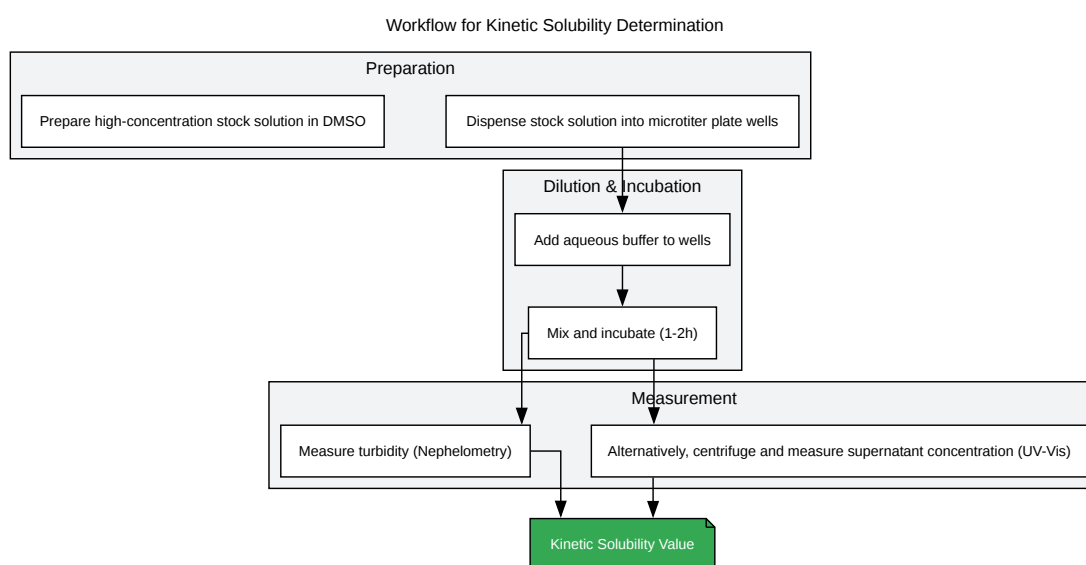
Mandatory Visualizations

The following diagrams illustrate key experimental workflows related to the solubility assessment of **benzyl dodecyl dimethyl ammonium chloride dihydrate**.

Workflow for Thermodynamic Solubility Determination

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Caption: A flowchart illustrating the shake-flask method for determining thermodynamic solubility.



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Caption: A workflow diagram for high-throughput kinetic solubility screening.

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